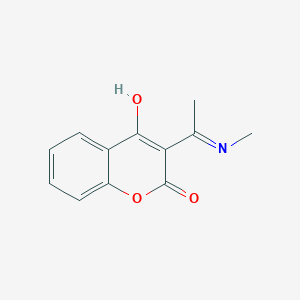![molecular formula C16H13N3O3 B6087598 2-phenyl-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B6087598.png)
2-phenyl-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone] is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PHTH and is a derivative of 2-phenyl-1,3-oxazole-4,5-dione. PHTH has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of PHTH is not well understood. However, it is believed that PHTH exerts its effects through the inhibition of various enzymes and signaling pathways. PHTH has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been found to inhibit the activation of various signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
PHTH has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). PHTH has also been found to inhibit the production of reactive oxygen species (ROS) and lipid peroxidation. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
PHTH has several advantages for lab experiments. It is stable under various conditions and can be easily synthesized in high yield and purity. PHTH is also easy to handle and can be stored for long periods without degradation. However, PHTH has some limitations for lab experiments. It is toxic at high concentrations and can cause cell death. PHTH also has poor solubility in aqueous solutions, which limits its use in certain experiments.
Future Directions
There are several future directions for the study of PHTH. One of the future directions is to study the structure-activity relationship (SAR) of PHTH to identify its pharmacophore. This will help in the design of more potent and selective PHTH derivatives for various applications. Another future direction is to study the pharmacokinetics and pharmacodynamics of PHTH in vivo to determine its efficacy and toxicity. This will help in the development of PHTH as a potential drug candidate. Additionally, the use of PHTH in combination with other drugs or therapies can be explored to enhance its efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of PHTH involves the reaction of 2-phenyl-1,3-oxazole-4,5-dione with 4-methoxyaniline. The reaction is carried out in the presence of a catalyst and solvent under specific conditions to obtain PHTH in high yield and purity. The synthesis of PHTH has been optimized to improve its yield and purity for various applications.
Scientific Research Applications
PHTH has been studied extensively for its potential applications in various fields of scientific research. It has been found to have anti-tumor, anti-inflammatory, and anti-oxidant properties. PHTH has been studied for its potential use as a drug delivery system for cancer treatment. It has been found to have high efficacy in delivering drugs to cancer cells, thereby reducing the side effects of chemotherapy. PHTH has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-[(4-methoxyphenyl)diazenyl]-2-phenyl-1,3-oxazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-21-13-9-7-12(8-10-13)18-19-14-16(20)22-15(17-14)11-5-3-2-4-6-11/h2-10,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFZNRSSRMGGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(OC(=N2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Oxazoledione, 2-phenyl-, 4-[(4-methoxyphenyl)hydrazone] | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-bromo-5-propyl-2-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B6087515.png)
![4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087519.png)
![4-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6087530.png)
![{3-benzyl-1-[(2-methyl-1-phenyl-1H-benzimidazol-5-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6087538.png)
![N-(3,4-dichlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6087545.png)

![3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6087555.png)
![7-(cyclohexylmethyl)-2-[(1-oxido-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6087556.png)
![2-amino-6'-bromo-7-hydroxy-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B6087562.png)

![3-ethoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B6087572.png)
![N-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B6087577.png)
![3-methyl-1-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6087592.png)
![2-(4-chlorophenyl)-3-[3-(2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B6087613.png)